Bms 204352

Vascular biology Kv7 channels Smooth muscle relaxation

BMS-204352 (Flindokalner) offers unique Kv7.4 inactivation abolition and higher mesenteric artery potency (EC50 1.9 μM) than retigabine, ICA-27243, or S-1. With well-characterized human & rodent PK from Phase III trials, it enables cross-species dose selection unavailable with research analogs. Ideal for hypertension models, M-current assays, and Kv7 gating studies.

Molecular Formula C16H10ClF4NO2
Molecular Weight 359.70 g/mol
CAS No. 187523-35-9
Cat. No. B1672837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBms 204352
CAS187523-35-9
Synonyms(5-chloro-2-methoxyphenyl)-1,3-dihydro-3-fluoro-6-(trifluoromethyl)-2H-indol-2-one
BMS 204352
BMS-204352
BMS204352
MaxiPost
Molecular FormulaC16H10ClF4NO2
Molecular Weight359.70 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C2(C3=C(C=C(C=C3)C(F)(F)F)NC2=O)F
InChIInChI=1S/C16H10ClF4NO2/c1-24-13-5-3-9(17)7-11(13)15(18)10-4-2-8(16(19,20)21)6-12(10)22-14(15)23/h2-7H,1H3,(H,22,23)/t15-/m0/s1
InChIKeyULYONBAOIMCNEH-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMS-204352 (CAS 187523-35-9) for Research Procurement: Potassium Channel Modulator and Kv7 Activator


BMS-204352 (Flindokalner, MaxiPost) is a fluoro-oxindole potassium channel opener developed by Bristol-Myers Squibb originally as a neuroprotectant for acute ischemic stroke [1]. It functions as a positive modulator of large-conductance calcium-activated potassium (Maxi-K, BKCa) channels and activates all neuronal Kv7 (KCNQ) channel subtypes [2]. The compound is widely utilized as a pharmacological tool to investigate the physiological roles of Kv7 channels and M-current modulation in neuronal excitability, vascular tone, and neuroprotection research [3].

Why Generic Kv7 Activators Cannot Substitute for BMS-204352 in Research Applications


Kv7 channel activators exhibit profound subtype selectivity and mechanistic differences that preclude simple substitution. BMS-204352 demonstrates a distinct pharmacological profile: it potently activates Maxi-K (BKCa) channels (EC50 392 nM at -48.4 mV) and all neuronal Kv7 subtypes with varying potency , while uniquely abolishing Kv7.4 channel inactivation—a property not shared by retigabine [1]. In vascular preparations, BMS-204352 shows superior potency (EC50 1.9 μM in mesenteric arteries) compared to retigabine (EC50 14.3 μM), ICA-27243 (EC50 5.4 μM), and S-1 (EC50 2.5 μM) [2]. Its extensive human pharmacokinetic characterization and Phase III clinical trial data provide a safety and disposition baseline unavailable for research-grade analogs [3]. These quantitative differences in potency, selectivity, and mechanism mandate compound-specific selection rather than generic class-based substitution.

Quantitative Differentiation of BMS-204352 vs. Kv7 Activator Comparators


Vascular Potency: BMS-204352 Exhibits 7.5-Fold Higher Potency than Retigabine in Mesenteric Arteries

In rat mesenteric arteries, BMS-204352 demonstrates an EC50 of 1.9 μM for relaxation, which is 7.5-fold more potent than retigabine (EC50 14.3 μM) [1]. BMS-204352 also shows superior potency compared to S-1 (EC50 2.5 μM, 1.3-fold difference) and ICA-27243 (EC50 5.4 μM, 2.8-fold difference) [1].

Vascular biology Kv7 channels Smooth muscle relaxation

Maxi-K Channel Activation: BMS-204352 Demonstrates Potent BKCa Agonism Absent in Most Kv7-Selective Activators

BMS-204352 activates large-conductance calcium-activated potassium (Maxi-K, BKCa) channels with an EC50 of 392 nM at -48.4 mV in HEK293 outside-out membrane patches . In contrast, retigabine and ICA-069673 exhibit negligible BKCa activation, being primarily selective for Kv7 subtypes [1].

Maxi-K channels BKCa Potassium channel pharmacology

Mechanistic Differentiation: BMS-204352 Abolishes Kv7.4 Inactivation, Unlike Retigabine

BMS-204352 completely abolishes inactivation of Kv7.4 channels, whereas retigabine does not alter inactivation properties [1]. Kv7.4 channels exhibit significant inactivation (≥30% at physiological potentials) with a time constant of 1.47 ± 0.21 s and a voltage constant of 54.9 ± 3.4 mV [1].

Kv7.4 channels Channel inactivation Electrophysiology

Kv7.3 Potency: BMS-204352 Activates Kv7.3 with EC50 of 920 nM

BMS-204352 activates human Kv7.3 channels expressed in CHO cells with an EC50 of 920 nM [1]. For comparison, ICA-069673 activates KCNQ2/Q3 heteromers with an EC50 of 690 nM , while XEN1101 activates Kv7.2/7.3 with an EC50 of 27 nM . BMS-204352 exhibits intermediate potency but broader subtype coverage.

Kv7.3 KCNQ3 Neuronal excitability

Clinical Safety Database: BMS-204352 Phase III Trial Establishes Human Tolerability Baseline

BMS-204352 was evaluated in a Phase III clinical trial enrolling 1,978 acute stroke patients across 200 centers worldwide [1]. Although the trial failed to demonstrate superior efficacy versus placebo, it established that no clinically significant organ toxicity or adverse effects were observed, and total clearance and volume of distribution were dose-independent [1]. Human pharmacokinetic studies revealed similar disposition, metabolism, and protein covalent binding properties across humans, dogs, and rats, with absolute oral bioavailability of 55% in rats and 79% in dogs [2].

Clinical pharmacology Safety profiling Human pharmacokinetics

Optimal Research Applications for BMS-204352 Based on Quantitative Differentiation Evidence


Vascular Kv7 Channel Pharmacology and Hypertension Research

Employ BMS-204352 in ex vivo vascular reactivity studies to investigate Kv7-mediated vasorelaxation. Its superior potency in mesenteric arteries (EC50 1.9 μM vs. 14.3 μM for retigabine) enables robust relaxation at lower concentrations, minimizing off-target effects [1]. This is particularly valuable in hypertension models where Kv7 channel expression and function are altered [1].

Mechanistic Studies of Kv7.4 Channel Inactivation

Use BMS-204352 as a unique pharmacological tool to probe Kv7.4 inactivation gating mechanisms. Unlike retigabine, BMS-204352 abolishes Kv7.4 inactivation [2], allowing researchers to isolate the contribution of inactivation to channel physiology and disease states such as hearing loss (KCNQ4 mutations) [2].

Neuroprotection and Neuronal Excitability Studies Requiring BKCa and Kv7 Dual Modulation

Apply BMS-204352 in neuronal excitability assays where concurrent activation of BKCa (EC50 392 nM) and Kv7 channels is desirable. The compound's pan-Kv7 activation profile (Kv7.2-7.5) [3] makes it suitable for studying M-current modulation in native neurons, though researchers should note its clinical failure in stroke [4] when interpreting translational relevance.

In Vivo Rodent Studies Leveraging Established Pharmacokinetics

Utilize BMS-204352 for in vivo studies in rats and dogs, where oral bioavailability (55% and 79%, respectively) and pharmacokinetic parameters are well characterized [5]. The extensive preclinical and clinical PK dataset [5] facilitates dose selection and enables cross-species comparisons, which is not possible with less characterized Kv7 activators like ICA-27243 or S-1.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bms 204352

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.